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Compound of Interest

6-Methylpyridazine-3-
Compound Name:
carbaldehyde

cat. No.: B1603829

The pyridazine ring system is a recurring motif in pharmacologically active compounds, valued
for its distinct electronic properties and hydrogen bonding capabilities.[1] Unlike its pyridine
isomer, the adjacent nitrogen atoms in the pyridazine core create a unique dipole moment and
a specific geometry for interacting with biological targets. This has led to its incorporation into
approved drugs, validating its utility as a privileged scaffold in drug discovery.[1]

6-Methylpyridazine-3-carbaldehyde emerges as a particularly valuable synthetic
intermediate. It combines the desirable pyridazine core with two distinct functional handles: a
methyl group, which can modulate solubility and participate in metabolic pathways, and a
highly versatile aldehyde group. The aldehyde serves as a linchpin for a multitude of chemical
transformations, enabling the straightforward elaboration of the pyridazine core into more
complex molecular architectures. This guide provides the foundational knowledge required to
effectively utilize this compound in a research and development setting.

Physicochemical Properties and Structural
Elucidation

A thorough understanding of a molecule's fundamental properties is critical for its effective
application in synthesis and downstream assays.

Chemical Structure
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The structure of 6-Methylpyridazine-3-carbaldehyde consists of a pyridazine ring substituted
with a methyl group at position 6 and a carbaldehyde group at position 3.
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Caption: Retrosynthetic analysis for 6-Methylpyridazine-3-carbaldehyde.

Exemplary Synthetic Protocol: Kornblum Oxidation

This protocol is based on established methods for the oxidation of methylazaarenes. [2]The
causality for this choice rests on its operational simplicity, mild conditions, and avoidance of
heavy metal oxidants.

Step-by-Step Methodology:

o Reaction Setup: To a solution of 3,6-dimethylpyridazine (1.0 eq) in dimethyl sulfoxide
(DMSO, 10-20 volumes), add iodine (Iz, 2.0-3.0 eq).

o Expertise & Experience Insight: DMSO serves as both the solvent and the oxidant in the
Kornblum reaction. lodine facilitates the in-situ formation of an iodomethyl intermediate,
which is more susceptible to nucleophilic attack by the DMSO oxygen.
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Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the
starting material is consumed (typically 12-24 hours).

Work-up: Cool the reaction to room temperature. Pour the mixture into a saturated aqueous
solution of sodium thiosulfate (NazS203) to quench the excess iodine. The color will change
from dark brown to yellow or colorless.

o Trustworthiness: This quenching step is a self-validating system; the visual disappearance
of the iodine color confirms the complete removal of the oxidizing agent before extraction.

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or
dichloromethane (3 x 50 mL).

Washing: Combine the organic layers and wash with water, followed by brine to remove
residual DMSO and salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2S0a),
filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel.

Workflow:

Adsorption: Adsorb the crude oil onto a small amount of silica gel.

Chromatography: Elute the product using a gradient of ethyl acetate in hexanes (e.g.,
starting from 10% and increasing to 50% ethyl acetate).

Analysis: Collect fractions and analyze by TLC. Combine fractions containing the pure
product.

Final Product: Concentrate the pure fractions under reduced pressure to afford 6-
Methylpyridazine-3-carbaldehyde as a solid or oil. Confirm identity and purity using NMR
spectroscopy and LC-MS.
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Chemical Reactivity and Applications in Drug
Development

The synthetic power of 6-Methylpyridazine-3-carbaldehyde lies in the reactivity of its
aldehyde group, which provides a gateway to numerous essential chemical transformations.

Reactivity Profile

The aldehyde functional group is an electrophilic center that readily reacts with nucleophiles.
This allows for the construction of new C-C and C-N bonds, which is fundamental to building
molecular complexity.
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Caption: Key reactions of 6-Methylpyridazine-3-carbaldehyde.

Role as a Synthetic Intermediate: Experimental
Protocols

Protocol 4.2.1: Reductive Amination to form C-N Bonds This is one of the most robust and
widely used methods in medicinal chemistry for synthesizing amines.

e Imine Formation: Dissolve 6-Methylpyridazine-3-carbaldehyde (1.0 eq) and a primary or
secondary amine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane
(DCE). Add acetic acid (0.1 eq) to catalyze imine formation. Stir for 1-2 hours at room
temperature.
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Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OACc)s,
1.5 eq), portion-wise to the mixture.

o Expertise & Experience Insight: NaBH(OAC)s is preferred over stronger agents like NaBHa
because it is less basic, tolerates mild acid, and selectively reduces the protonated
iminium ion in the presence of the starting aldehyde, minimizing side reactions.

Reaction Monitoring & Work-up: Stir the reaction overnight at room temperature. Quench by
adding saturated aqueous sodium bicarbonate solution. Extract with DCM, dry the organic
layer over Na=SOa, and concentrate. Purify by column chromatography.

Protocol 4.2.2: Wittig Reaction to form C=C Bonds The Wittig reaction is a cornerstone of

organic synthesis for creating alkenes from carbonyls.

Ylide Generation: Suspend the appropriate phosphonium salt (e.qg.,
methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an
inert atmosphere (N2 or Ar). Cool to 0 °C and add a strong base like n-butyllithium (n-BuLi) or
potassium tert-butoxide (KOtBu) dropwise until the characteristic color of the ylide appears
(often orange or red).

Aldehyde Addition: Add a solution of 6-Methylpyridazine-3-carbaldehyde (1.0 eq) in THF to
the ylide solution at 0 °C.

Reaction & Work-up: Allow the reaction to warm to room temperature and stir until complete
(monitor by TLC). Quench the reaction by adding water. Extract with diethyl ether, wash with
brine, dry over Na2S0O4, and concentrate. The triphenylphosphine oxide byproduct can often
be removed by precipitation or chromatography.

Safety and Handling

Proper handling is essential to ensure laboratory safety. The following recommendations are

based on the known hazards of similar aromatic aldehydes. [3][4][5]

Hazard Identification

o Acute Toxicity: May be harmful if swallowed.
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 Skin Irritation: Expected to cause skin irritation.
e Eye Irritation: Expected to cause serious eye irritation.

o Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or vapors.

Recommended Handling Procedures

e Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid
inhalation.

o Personal Protective Equipment (PPE): Wear standard nitrile gloves, a flame-resistant lab
coat, and chemical safety goggles.

o Dispensing: When weighing or transferring the solid, minimize the generation of dust.

o Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from
strong oxidizing agents. [2][6]The recommended storage temperature is 2-8°C. [2][6]5.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

6-Methylpyridazine-3-carbaldehyde is a high-value, versatile building block for chemical
synthesis. Its strategic combination of a drug-like pyridazine core and a reactive aldehyde
handle makes it an enabling tool for accessing novel and complex molecular architectures. The
synthetic protocols and characterization data provided in this guide offer researchers a solid
foundation for incorporating this compound into their discovery programs, accelerating the
development of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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